Seminalplasmin
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, Mammalian cells, |
|---|---|
sequence |
SDEKASPDKHHRFSLSRYAKLANRLANPKLLETFLSKWIGDRGNRSV |
Origin of Product |
United States |
Isolation, Purification, and Characterization Methodologies in Seminalplasmin Research
Advanced Purification Strategies for Seminalplasmin
Modern purification strategies for this compound leverage a combination of chromatographic techniques that exploit the protein's unique physicochemical properties. These methods offer improved yield and purity, which are crucial for subsequent structural and functional studies.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and the assessment of this compound purity. tandfonline.comnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed technique.
In one method, a C18 reversed-phase column is utilized. oup.com The protein is loaded onto the column in a polar solvent mixture, and elution is achieved by increasing the concentration of a more nonpolar organic solvent, such as acetonitrile (B52724), in the mobile phase, which often contains trifluoroacetic acid (TFA). oup.com The purity of the this compound obtained from other purification steps can be effectively analyzed by HPLC, where a single, sharp peak indicates a homogenous sample. tandfonline.comnih.gov For instance, the homogeneity of this compound purified by a combination of affinity and ion-exchange chromatography has been confirmed using a C18 column. tandfonline.com
| Parameter | Description |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 column |
| Mobile Phase | Typically a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). oup.com |
| Detection | UV absorbance at 280 nm |
This table summarizes the typical parameters for HPLC analysis of this compound.
Affinity chromatography is a highly specific purification technique that relies on the reversible binding interaction between a protein and a ligand immobilized on a chromatographic matrix. For this compound, a notable approach involves the use of calmodulin-agarose columns. tandfonline.comnih.govscience.gov
This method exploits the Ca²⁺-dependent interaction between this compound and calmodulin. science.govamanote.comnih.gov Bovine seminal plasma can be directly loaded onto a calmodulin-agarose column. tandfonline.comnih.gov After washing away unbound proteins, this compound is eluted by removing Ca²⁺ from the buffer, often by using a chelating agent like EGTA. This one-step affinity purification can yield a significant amount of this compound, although further purification may be necessary to remove minor contaminants. tandfonline.com The dissociation constant for the this compound-calmodulin complex is reported to be a very low 1.6 nM, indicating a strong, high-affinity interaction. science.govamanote.comnih.gov
| Parameter | Description |
| Matrix | Calmodulin-agarose |
| Binding Principle | Ca²⁺-dependent interaction between this compound and calmodulin. science.govamanote.comnih.gov |
| Elution | Removal of Ca²⁺ using a chelating agent (e.g., EGTA). |
| Yield | Approximately 0.7 mg per ml of seminal plasma. tandfonline.comnih.gov |
This table outlines the key aspects of affinity chromatography for this compound purification.
Ion-exchange chromatography separates proteins based on their net charge at a particular pH. This compound is a basic protein, making it amenable to cation-exchange chromatography. tandfonline.comnih.gov A common resin used for this purpose is CM-Sepharose. tandfonline.comnih.gov
Following an initial purification step, such as affinity chromatography, the this compound-containing fraction can be loaded onto a CM-Sepharose column. tandfonline.comnih.gov The protein binds to the negatively charged matrix. Elution is then achieved by increasing the ionic strength of the buffer, for example, by applying a salt gradient (e.g., 0.1 to 1.0 M NaCl). tandfonline.com This step is effective in removing any remaining protein contaminants, resulting in a highly purified this compound sample. tandfonline.comnih.gov Adsorption chromatography on materials like hydroxylapatite has also been used in the purification of proteins from seminal plasma. nih.gov
| Parameter | Description |
| Technique | Cation-Exchange Chromatography |
| Resin | CM-Sepharose tandfonline.comnih.gov |
| Binding | This compound binds to the negatively charged matrix. |
| Elution | A salt gradient (e.g., NaCl) is used to elute the bound protein. tandfonline.com |
This table details the principles of ion-exchange chromatography for this compound purification.
Dialysis is a fundamental technique used throughout the purification process for buffer exchange and sample concentration. nih.govthermofisher.comnih.gov It involves the use of a semi-permeable membrane that allows the passage of small molecules (like salts and buffers) while retaining larger molecules such as proteins. thermofisher.com
In this compound purification, dialysis is often employed after chromatography steps to remove salts used for elution and to exchange the protein into a buffer suitable for the next purification stage or for final storage. tandfonline.comnih.gov For instance, after elution from an ion-exchange column with a high salt concentration, the protein solution is dialyzed against distilled water or a low-ionic-strength buffer. tandfonline.com Dialysis can also be used to concentrate protein samples by placing the dialysis bag in a hygroscopic environment, such as a solution containing high molecular weight polyethylene (B3416737) glycol, which draws water out of the sample. thermofisher.com
| Method | Purpose | Principle |
| Conventional Dialysis | Buffer exchange, salt removal. nih.govthermofisher.com | Passive diffusion of small molecules across a semi-permeable membrane down a concentration gradient. thermofisher.com |
| Concentrative Dialysis | Sample concentration. | Osmosis-driven water removal by an external hygroscopic solution. thermofisher.com |
This table describes the applications of dialysis in this compound research.
Ion-Exchange and Adsorption Chromatography
Spectroscopic and Biophysical Characterization Techniques
Once purified, this compound is subjected to various spectroscopic and biophysical techniques to elucidate its structural properties. These methods provide insights into the protein's secondary and tertiary structure.
Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins in solution. wvu.eduspringernature.com The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. biorxiv.org
CD studies have revealed that this compound in an aqueous solution exists predominantly in a random coil conformation. nih.govnih.gov However, its structure is highly dependent on its environment. Upon binding to calmodulin or interacting with detergent micelles, which can mimic a membrane environment, a significant conformational change occurs. nih.govnih.gov This change is characterized by a notable increase in the α-helical content of the protein. nih.govnih.gov For example, the interaction with calmodulin induces approximately 23% α-helix formation in the this compound molecule. science.govnih.gov An interpretation of the amino acid sequence also predicted two potential α-helical domains within the protein. embopress.org
| Condition | Predominant Secondary Structure | α-Helical Content |
| Aqueous Solution | Random Coil nih.govnih.gov | Low |
| Bound to Calmodulin | α-Helix and other structures | ~23% science.govnih.gov |
| In presence of Micelles | α-Helix and other structures | Increased nih.gov |
This table summarizes the secondary structure of this compound under different conditions as determined by CD spectroscopy.
Fluorescence Spectroscopy for Tryptophan Residue Environment
Advanced Mass Spectrometry and Proteomic Profiling
Mass spectrometry has revolutionized protein analysis, and its application in this compound research is no exception.
Ultraviolet Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (UV-MALDI-TOF MS) has been used to analyze fractions of bovine seminal plasma. jst.go.jp In these analyses, fractions are often analyzed using a matrix like sinapinic acid. jst.go.jp The resulting mass spectra show peaks in distinct mass/charge ranges, allowing for the identification of various proteins, including this compound and its related components. jst.go.jp This technique has been crucial in identifying different proteins and their glycoforms within seminal plasma. jst.go.jp
The study of this compound is often integrated into the broader context of seminal plasma proteomics. mdpi.comacs.orgnih.gov Proteomic approaches, often utilizing mass spectrometry, aim to identify and quantify the entire protein complement of seminal plasma. mdpi.comacs.org These studies have identified hundreds to thousands of proteins in seminal plasma, providing a comprehensive view of its composition. acs.org By comparing the proteomes of different samples, such as from fertile and infertile individuals, researchers can identify proteins that may serve as biomarkers. mdpi.comacs.org
UV-MALDI-TOF MS Analysis of this compound Fractions
Immunological Detection and Quantification Methods
Immunological techniques provide highly specific methods for detecting and quantifying this compound.
The Ouchterlony double immunodiffusion assay is a classical immunological technique that has been used to characterize this compound. researchgate.netnorthwestern.educutm.ac.inlibretexts.orgnih.gov In this method, an antigen (this compound) and an antibody raised against it are placed in separate wells in an agar (B569324) gel. cutm.ac.inlibretexts.org As they diffuse towards each other, a visible line of precipitation forms where they meet at optimal concentrations. cutm.ac.in This technique can be used to demonstrate the immunological identity of a purified protein and to detect its presence in various tissue extracts. researchgate.netnorthwestern.edu
Radioimmunoassay (RIA) for Tissue Content Estimation
Radioimmunoassay (RIA) has been a crucial tool for quantifying the concentration of this compound in various tissues. nih.gov This highly sensitive technique utilizes radiolabeled this compound (typically with ¹²⁵I) and specific antibodies to determine the amount of the protein in a given sample. nih.govresearchgate.net The principle of RIA is based on the competitive binding of labeled and unlabeled antigens to a limited number of antibody binding sites. microbenotes.com
Research employing RIA has successfully estimated the this compound content in several bovine accessory sex glands. These studies revealed that the ampullae, gland vesicularis (seminal vesicles), and corpus prostate contain significant amounts of this compound, while it is absent in the testes and epididymis. nih.gov The quantitative data obtained through RIA have been instrumental in identifying the primary sites of this compound synthesis and secretion. nih.gov
Table 1: this compound Content in Bovine Accessory Sex Glands as Determined by RIA
| Tissue | This compound Content (µg/g wet weight) |
| Ampullae | 267 ± 13 |
| Gland Vesicularis | 275 ± 14 |
| Corpus Prostate | 445 ± 22 |
| Data sourced from immunological identification studies of this compound. nih.gov |
Amino Acid Composition Analysis
The determination of the amino acid composition of this compound has been essential for understanding its primary structure and chemical properties. This analysis is typically performed by hydrolyzing the protein into its constituent amino acids, which are then separated and quantified using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC). kne-publishing.com
Amino acid analysis of this compound has revealed that it is a relatively small, basic protein. embopress.org A key finding from this analysis is the absence of the sulfur-containing amino acids, cysteine and methionine. embopress.orgembopress.orgnih.gov The complete amino acid sequence of this compound was subsequently determined through manual Edman degradation of peptides obtained from proteolytic digestion. embopress.orgembopress.orgnih.gov This sequencing work established that this compound consists of 48 amino acid residues, and the calculated molecular mass from the sequence is 6385 Daltons, which is in close agreement with the value obtained from analytical ultracentrifugation. embopress.orgembopress.orgnih.gov
Table 2: Amino Acid Composition of this compound
| Amino Acid | Number of Residues |
| Aspartic acid (Asp) | 2 |
| Threonine (Thr) | 1 |
| Serine (Ser) | 5 |
| Glutamic acid (Glu) | 2 |
| Proline (Pro) | 1 |
| Glycine (Gly) | 2 |
| Alanine (Ala) | 3 |
| Valine (Val) | 1 |
| Isoleucine (Ile) | 1 |
| Leucine (Leu) | 5 |
| Tyrosine (Tyr) | 1 |
| Phenylalanine (Phe) | 2 |
| Tryptophan (Trp) | 1 |
| Lysine (B10760008) (Lys) | 6 |
| Histidine (His) | 2 |
| Arginine (Arg) | 6 |
| Data derived from the determined amino acid sequence of this compound. embopress.orgembopress.orgnih.gov |
Molecular Structure and Biophysical Investigations of Seminalplasmin
Primary Structure Elucidation and Peptide Fragments
The primary structure of a protein, the linear sequence of its amino acids, is fundamental to its three-dimensional shape and activity. msu.eduagnopharma.com The elucidation of Seminalplasmin's primary structure has been crucial for identifying key functional regions within the polypeptide chain.
This compound is a 47-residue polypeptide isolated from bovine seminal plasma. researchgate.netscispace.com Its complete amino acid sequence has been determined, providing the foundation for further structural and functional studies. nih.govtandfonline.comtandfonline.com
| Peptide | Sequence | Number of Residues |
| This compound (SPLN) | SDEKASPDKHHRFSLSRYAKLANRLANPKLLETFLSKWIGDRGNRSV | 47 |
| Table 1: Primary Amino Acid Sequence of this compound. nih.govtandfonline.comtandfonline.com |
Within the full-length this compound protein, a particularly noteworthy segment is a 13-residue stretch identified as the most hydrophobic region of the molecule. researchgate.netnih.gov This fragment, designated SPF (this compound Fragment), corresponds to residues 28-40 of the parent protein. researchgate.nettandfonline.com This region is considered to be primarily responsible for the membrane-perturbing activities of this compound. nih.govresearchgate.net
| Peptide Fragment | Sequence | Position in this compound | Number of Residues |
| This compound Fragment (SPF) | PKLLETFLSKWIG | 28-40 | 13 |
| Table 2: Primary Amino Acid Sequence of this compound Fragment (SPF). nih.govresearchgate.nettandfonline.com |
This compound (47-residue peptide)
Conformational Studies and Helical Content
The three-dimensional conformation of this compound is not static; it can change significantly depending on its environment. While it exhibits a largely random-coil structure in aqueous solutions, its helical content increases dramatically in the presence of lipids, a key factor in its interaction with cell membranes. nih.govnih.gov
Conformational studies using techniques such as circular dichroism (CD) spectroscopy have revealed that this compound undergoes a significant structural change upon interacting with lipid bilayers. nih.govresearchgate.net In an aqueous environment, the peptide is predominantly unstructured. nih.gov However, when introduced to a lipid environment, such as in the presence of phosphatidylcholine or phosphatidic acid vesicles, there is a marked increase in its alpha-helical content. nih.gov This induced helicity is a common feature of many membrane-active peptides, which adopt their functional conformation upon contact with a lipid surface. lu.se Fluorescence spectroscopy experiments further support the incorporation of the protein into the lipid bilayer, with its single tryptophan residue moving to a more apolar environment. nih.gov
| Environment | Observed Conformation | Supporting Technique |
| Aqueous Solution | Random-coil characteristic. nih.gov | Circular Dichroism (CD), NMR. nih.gov |
| Lipid Bilayer / Detergent Micelles | Increased alpha-helical content. nih.govnih.gov | Circular Dichroism (CD), Fluorescence Spectroscopy. nih.gov |
| Table 3: Environmental Influence on this compound Conformation. |
To gain deeper insight into the peptide's structure at an atomic level, researchers have employed computational methods like molecular dynamics (MD) simulations. nih.govtandfonline.com These simulations have been used to model the helical structures of this compound fragments, particularly SPF. nih.gov MD studies on the SPF peptide indicated that it can form two 310-helices in the regions of residues 4-7 and 10-12. scispace.com Simulated annealing and molecular dynamics studies have been critical in analyzing the stability of these helical structures and predicting how aggregates of the peptides might form ion-conducting channels. nih.gov
The stability of the helical structure of the SPF fragment is highly dependent on its specific amino acid sequence and the positions of charged residues. tandfonline.comtandfonline.com Molecular dynamics simulations and experimental studies have shown that interchanging specific residues can dramatically affect the peptide's conformation. researchgate.nettandfonline.com A key finding was that swapping the glutamic acid at position 5 (E5) with the lysine (B10760008) at position 10 (K10) resulted in the disruption and complete loss of the helical structure. nih.govtandfonline.com This demonstrates that the specific placement of these charged residues is crucial for maintaining the helical fold. tandfonline.com Further studies revealed that the lysine residue at position 10 (K10) plays a critical role in maintaining the highest helical content. tandfonline.comtandfonline.com Its substitution led to the formation of new, long-range hydrogen bonds and the breaking of short-range hydrogen bonds, ultimately disrupting the helix. nih.govtandfonline.com
| Peptide Analogue (of SPF) | Residue Change | Effect on Helical Structure | Reference |
| SPF | Original (PKLLETFLSKWIG) | Helical | researchgate.nettandfonline.com |
| SPF-IV | E5K and K10E interchange | Disordered structure; loss of helical content | tandfonline.com |
| SPFE | K2E and K10E substitutions | Lacking helical structure | scispace.com |
| Table 4: Effect of Residue Interchange on the Helical Stability of the SPF Peptide. |
Molecular Dynamics Simulations of Helical Structure
Interaction with Lipid Bilayer Membranes
This compound, a protein found in bovine seminal plasma, exhibits significant interactions with lipid bilayer membranes, a property that is central to its biological activities. nih.gov These interactions have been the subject of detailed biophysical investigations to elucidate the mechanisms of its membrane-perturbing functions.
Research indicates that this compound readily incorporates into lipid bilayer membranes. nih.govsemanticscholar.org This process involves a notable change in the protein's conformation and its specific positioning within the membrane structure.
Fluorescence spectroscopy studies, monitoring the intrinsic fluorescence of this compound's single tryptophan residue, have been pivotal in understanding its membrane localization. nih.gov When this compound interacts with lipid vesicles composed of phosphatidylcholine or phosphatidic acid, the fluorescence emission maximum of the tryptophan residue shifts to shorter wavelengths. nih.gov This "blue shift" signifies the transfer of the tryptophan from a polar aqueous environment to a more apolar or hydrophobic environment within the lipid bilayer. nih.gov
Further insights from fluorescence quenching experiments confirm the incorporation of this compound into the membrane, with its tryptophan residue localized near the bilayer surface rather than being deeply embedded in the hydrophobic core. nih.gov Concurrently, circular dichroism spectroscopy reveals that upon binding to lipid vesicles, the secondary structure of this compound undergoes a significant change, characterized by an increase in its α-helical content. nih.gov This suggests that the membrane environment induces a conformational shift, promoting a more ordered helical structure, which is a common feature for many membrane-active peptides. pnas.org
Studies using various fluorescent probes on bovine spermatozoa have also demonstrated that this compound binds to both the plasma and the outer acrosomal membranes. nih.gov This binding leads to an observable increase in the fluidity of these native biological membranes, indicating a direct physical interaction and incorporation of the protein into the lipid matrix. nih.govresearchgate.net
Table 1: Summary of Biophysical Changes in this compound upon Membrane Interaction
| Technique | Observation | Interpretation |
|---|---|---|
| Fluorescence Spectroscopy | Blue shift in tryptophan emission maximum | Tryptophan residue moves to a more apolar environment within the membrane. nih.gov |
| Fluorescence Quenching | --- | Tryptophan is localized near the bilayer surface. nih.gov |
| Circular Dichroism | Increase in α-helical content | Membrane interaction induces a conformational change in the protein. nih.gov |
| Fluorescence Polarisation | Increased membrane fluidity | this compound incorporates into and disorders the lipid packing of the membrane. nih.gov |
A primary consequence of this compound's interaction with lipid bilayers is the alteration of membrane permeability. capes.gov.brresearchgate.net This disruption of the membrane's barrier function has been demonstrated through dye leakage assays, a standard method for measuring membrane disruption. encapsula.com
One of the most common assays involves the use of carboxyfluorescein, a fluorescent dye that can be encapsulated within liposomes at a self-quenching concentration. encapsula.comresearchgate.net When the liposome (B1194612) membrane is compromised by a membrane-active agent, the dye leaks out into the surrounding medium, becomes diluted, and its fluorescence intensity increases significantly. researchgate.netresearchgate.net
Studies on synthetic peptides derived from this compound have utilized this carboxyfluorescein leakage assay to quantify membrane-perturbing activity. ias.ac.in The results from these investigations indicate that this compound and its active fragments can induce leakage from lipid vesicles, confirming their ability to increase membrane permeability. ias.ac.in The rate and extent of this leakage are often dependent on factors such as the peptide concentration and the lipid composition of the vesicles. The ability of this compound to alter the permeability of the inner membrane of bacteria is a key aspect of its antimicrobial function. capes.gov.br This effect is not limited to model systems, as the protein is known to lyse both microbial and certain mammalian cells. nih.gov
The interaction of this compound and related bovine seminal plasma (BSP) proteins with membranes is not indiscriminate; it shows a marked specificity for certain lipid headgroups. core.ac.uknih.gov Research has consistently shown a high affinity for choline-containing phospholipids (B1166683), which are major components of the outer leaflet of sperm plasma membranes. nih.govoup.com
Studies using surface plasmon resonance have quantified the binding kinetics of PDC-109 (a major BSP protein with high homology to this compound) to various phospholipid membranes. core.ac.uk These experiments reveal a significantly higher affinity for phosphatidylcholine (PC) compared to other phospholipids. core.ac.uk The binding to dimyristoylphosphatidylcholine (B1235183) (DMPC) is characterized by a faster association rate and a slower dissociation rate compared to negatively charged phospholipids like dimyristoylphosphatidylglycerol (DMPG) and dimyristoylphosphatidic acid (DMPA). core.ac.uk The affinity was found to decrease in the order: DMPC > DMPG > DMPA. core.ac.uk
Interestingly, the binding to dimyristoylphosphatidylethanolamine (B1222843) (DMPE), which is also zwitterionic like PC, was very weak. core.ac.uk This indicates that the presence of a net charge on the lipid headgroup is not the primary determinant for binding. Instead, the specific chemical structure of the phosphorylcholine (B1220837) headgroup is crucial for the interaction. core.ac.ukoup.com This specificity is attributed to a cation-π interaction between the choline (B1196258) moiety and a tryptophan residue within the protein's binding domain. core.ac.uk
Table 2: Relative Binding Affinity of Bovine Seminal Plasma Protein (PDC-109) to Different Phospholipids
| Phospholipid | Headgroup Type | Relative Binding Affinity |
|---|---|---|
| Dimyristoylphosphatidylcholine (DMPC) | Choline (Zwitterionic) | Highest |
| Dimyristoylphosphatidylglycerol (DMPG) | Glycerol (Anionic) | Lower |
| Dimyristoylphosphatidic acid (DMPA) | Phosphate (Anionic) | Lower |
| Dimyristoylphosphatidylethanolamine (DMPE) | Ethanolamine (Zwitterionic) | Very Weak |
Data derived from surface plasmon resonance studies on PDC-109, a protein highly related to this compound. core.ac.uk
This selective binding to choline phospholipids is fundamental to the protein's physiological role, as it mediates the coating of spermatozoa upon ejaculation, which is a critical step in the process of capacitation. oup.comresearchgate.net
Biological Functions and Mechanisms of Action of Seminalplasmin
Antimicrobial Activity of Seminalplasmin
This compound is a 47-residue protein recognized for its potent antimicrobial activity against a wide array of microorganisms. nih.govcore.ac.uk This protein, which is also known as caltrin, is a component of bovine seminal plasma and demonstrates the ability to lyse both microbial and mammalian cells. core.ac.ukresearchgate.net Its action is not merely bacteriostatic (inhibiting growth) but also bactericidal (killing bacteria), with the concentration required for killing E. coli being only about double that needed to halt its growth. nih.gov
Broad-Spectrum Activity against Bacteria and Yeast
This compound demonstrates a wide range of antimicrobial action, effectively targeting both Gram-positive and Gram-negative bacteria. microbiologyresearch.orgnih.govmicrobiologyresearch.orglu.senih.gov Its activity has been documented against numerous bacterial species. nih.gov Research has shown that a synthetic 27-residue peptide segment of this compound retains antimicrobial activity comparable to the full protein against various bacteria. nih.gov While it effectively lyses many bacteria, studies have noted that it does not lyse the yeast Candida albicans. microbiologyresearch.orgnih.govmicrobiologyresearch.org However, it does inhibit the growth of and synthesis of macromolecules in other yeasts, such as Saccharomyces cerevisiae, although at higher concentrations than required for bacteria. researchgate.net An osmotically labile strain of S. cerevisiae is significantly more sensitive to the protein. researchgate.net
Table 1: Documented Antimicrobial Spectrum of this compound This interactive table summarizes the microorganisms reported to be susceptible to the antimicrobial activity of this compound.
| Category | Organism | Effect | References |
|---|---|---|---|
| Gram-Negative Bacteria | Escherichia coli | Inhibition of growth, RNA synthesis, peptidoglycan synthesis; Lysis | nih.govnih.govnih.govnih.govnih.gov |
| Pseudomonas aeruginosa | Inhibition of growth | nih.govnih.gov | |
| Gram-Positive Bacteria | Bacillus subtilis | Lysis; Inhibition of growth | nih.govnih.govnih.gov |
| Staphylococcus aureus | Inhibition of growth | nih.govnih.gov | |
| Yeast | Saccharomyces cerevisiae | Inhibition of growth, nucleic acid synthesis, and protein synthesis | researchgate.netnih.gov |
| Yeast | Candida albicans | Not lysed | microbiologyresearch.orgnih.govmicrobiologyresearch.org |
Mechanisms of Growth Inhibition
This compound employs a multi-targeted approach to inhibit microbial growth, interfering with several crucial cellular processes. researchgate.netlu.seresearchgate.net Its primary mechanisms include disrupting the synthesis of essential macromolecules like RNA and peptidoglycan, and in some cases, triggering the cell's own lytic machinery. researchgate.netresearchgate.net
A principal mechanism of this compound's antimicrobial action is its specific inhibition of ribosomal RNA (rRNA) synthesis. researchgate.netnih.gov This effect has been clearly demonstrated in Escherichia coli, where the protein acts after entering the cell. nih.govnih.gov The inhibition of RNA synthesis is considered a primary event that leads to cell death, which can occur without necessarily causing the cell to burst (lysis). microbiologyresearch.org this compound also inhibits the transcription of ribosomal RNA in the yeast Saccharomyces cerevisiae. researchgate.netnih.gov This specific targeting of rRNA synthesis makes it a useful tool for studying RNA biosynthesis in yeast. nih.gov
The inhibition of transcription by this compound is a direct result of its physical interaction with RNA polymerase. This compound binds strongly to E. coli RNA polymerase, which is the central enzyme responsible for transcribing DNA into RNA. researchgate.netcore.ac.ukcore.ac.uk This binding action specifically inhibits the initiation phase of RNA synthesis. core.ac.uk Fluorescence spectroscopy studies have confirmed this interaction, showing that this compound can even displace other inhibitors, like rifampicin (B610482), from the enzyme. core.ac.uknih.gov When this compound is already bound to RNA polymerase, it appears to block the binding domain for rifampicin. core.ac.uknih.gov This direct binding to the transcription machinery is a key element of its inhibitory effect. core.ac.uk
At concentrations higher than those needed to inhibit RNA synthesis, this compound can induce bacteriolysis, or the bursting of bacterial cells. microbiologyresearch.org This lytic activity is not due to a direct enzymatic action by this compound itself, but rather through the activation of the target cell's own autolysins. researchgate.netmicrobiologyresearch.orgnih.govmicrobiologyresearch.org Autolysins are endogenous enzymes that degrade peptidoglycan, and their uncontrolled activation leads to cell wall breakdown and lysis. taylorandfrancis.com This mechanism is supported by experiments using autolysis-defective mutants of E. coli, which were found to be resistant to lysis by this compound. researchgate.netnih.govmicrobiologyresearch.org Notably, these mutants remained sensitive to the inhibition of RNA synthesis by the protein, indicating that these are two separate effects. nih.govmicrobiologyresearch.org Furthermore, this compound can trigger autolysis and peptidoglycan degradation even in starved E. coli cells, a condition under which many other antibiotics are ineffective. researchgate.netnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Ampicillin |
| Calcium |
| Chloramphenicol |
| D-cycloserine |
| Magnesium |
| Manganese |
| Nocardicin |
| Peptidoglycan |
| Rifampicin |
| This compound |
Inhibition of Peptidoglycan Synthesis
Effects on Bacterial Cell Permeability
This compound exhibits potent antimicrobial activity against a broad spectrum of microorganisms by targeting and disrupting their cell membranes. core.ac.uk This action is primarily achieved by increasing the permeability of the bacterial cell envelope, a mechanism shared with other antimicrobial peptides like cecropins, defensins, and magainins. core.ac.ukoup.com
The initial interaction between the positively charged this compound and the negatively charged bacterial cell surface is electrostatic. lu.seresearchgate.net This attraction facilitates the peptide's association with the bacterial membrane. Following this initial binding, this compound disrupts the integrity of both the outer and inner membranes of bacteria like E. coli. nih.govoup.com This permeabilization allows for the influx of substances that are normally restricted, leading to the disruption of vital cellular processes and ultimately, bacterial cell death. nih.govlibretexts.org Evidence for this membrane-disrupting mechanism includes the increased uptake of ortho-nitrophenylgalactoside (ONPG) by E. coli in the presence of this compound, a molecule that typically requires protein transporters to cross the inner membrane. nih.gov
The antimicrobial efficacy of this compound is dependent on its structure. Studies have shown that the reduction of disulfide bonds within the protein leads to a complete loss of its antibacterial activity, highlighting the importance of its three-dimensional conformation for membrane interaction. oup.com
Table 1: Effects of this compound on Bacterial Cells
| Effect | Description | Supporting Evidence |
| Increased Membrane Permeability | Disrupts the integrity of both outer and inner bacterial membranes, allowing unregulated passage of molecules. core.ac.uknih.gov | Increased uptake of ONPG in E. coli. nih.gov |
| Broad-Spectrum Antimicrobial Activity | Effective against a wide range of Gram-positive and Gram-negative bacteria. nih.gov | Lysis of various microbial cells. nih.gov |
| Structural Dependence | The specific three-dimensional structure of this compound is crucial for its antibacterial function. oup.com | Loss of activity upon reduction of disulfide bonds. oup.com |
Role of this compound in Sperm Physiology and Reproductive Processes
Beyond its antimicrobial properties, this compound is a key regulator of sperm function, influencing motility, the processes of capacitation and the acrosome reaction, intracellular calcium levels, and interactions with the oocyte's protective layer.
Modulation of Sperm Motility
Seminal plasma components are known to significantly influence sperm motility. nih.govmdpi.com While some factors in seminal plasma can inhibit motility, others, including specific proteins, are crucial for maintaining and enhancing the progressive movement of spermatozoa. nih.govd-nb.info this compound is one such protein that has been shown to modulate sperm motility, although its effects can be complex and concentration-dependent. nih.govresearchgate.net The regulation of sperm motility is a critical factor for successful fertilization, as it enables sperm to travel through the female reproductive tract to reach the egg. nih.gov
Influence on Sperm Capacitation and Acrosome Reaction
Capacitation is a series of physiological changes that sperm must undergo in the female reproductive tract to become competent to fertilize an egg. icr.orgoncotarget.com This process is a prerequisite for the acrosome reaction, the exocytosis of the acrosomal contents that allows the sperm to penetrate the zona pellucida. nexusacademicpublishers.com this compound has been identified as a factor that can influence both of these critical events. nih.govresearchgate.net It has been suggested that this compound can act as a decapacitation factor, preventing premature capacitation. nih.gov However, it also appears to play a positive modulatory role in the zona pellucida-induced acrosome reaction. nih.gov This dual function highlights the precise regulatory control this compound exerts over the fertilization process.
Regulation of Intracellular Calcium Transport in Sperm
Intracellular calcium (Ca2+) concentration is a critical second messenger in sperm, regulating key functions such as motility, capacitation, and the acrosome reaction. oncotarget.commdpi.com this compound, also known as caltrin, plays a direct role in regulating calcium transport in sperm. core.ac.uknih.gov It can modulate the influx of extracellular calcium and the release of calcium from intracellular stores. nexusacademicpublishers.commdpi.com This regulation is vital for the timely activation of calcium-dependent signaling pathways that are essential for successful fertilization. oncotarget.com
Interaction with Zona Pellucida-Induced Signaling Pathways
The zona pellucida (ZP) is the outer glycoprotein (B1211001) coat of the oocyte that plays a crucial role in species-specific sperm recognition and the induction of the acrosome reaction. nih.govbiosciproceedings.org The binding of sperm to the ZP triggers a cascade of intracellular signaling events. mdpi.com this compound has been shown to positively modulate the signaling pathways initiated by the interaction between sperm and the zona pellucida. nih.gov This interaction is a critical step that ensures the acrosome reaction occurs at the appropriate time and place, facilitating the sperm's penetration of the ZP. biosciproceedings.org
Protection of Spermatozoa from Immune Cell Interactions
The female reproductive tract contains immune cells that can recognize sperm as foreign and mount an immune response. icr.org Seminal plasma contains immunosuppressive substances that help to protect spermatozoa from this potential attack. icr.orgmdpi.com this compound contributes to this protective function by modulating the interaction between sperm and immune cells, such as polymorphonuclear neutrophils (PMNs). mdpi.com By reducing the binding of PMNs to sperm, this compound helps to ensure the survival of a sufficient number of spermatozoa to reach the site of fertilization. mdpi.com
Table 2: Role of this compound in Sperm Physiology
| Function | Mechanism | Significance |
| Modulation of Sperm Motility | Influences the progressive movement of spermatozoa. nih.govresearchgate.net | Essential for sperm transport in the female reproductive tract. nih.gov |
| Influence on Capacitation and Acrosome Reaction | Acts as a decapacitation factor and positively modulates the ZP-induced acrosome reaction. nih.govnih.gov | Ensures sperm are ready for fertilization at the correct time. nexusacademicpublishers.com |
| Regulation of Intracellular Calcium | Modulates calcium influx and release from internal stores. core.ac.ukmdpi.com | Controls key sperm functions like motility and the acrosome reaction. oncotarget.com |
| Interaction with Zona Pellucida Signaling | Positively modulates signaling pathways initiated by sperm-ZP binding. nih.gov | Facilitates the acrosome reaction and sperm penetration. biosciproceedings.org |
| Immune Protection | Reduces the binding of immune cells (PMNs) to spermatozoa. mdpi.com | Protects sperm from the female immune system. icr.org |
Other Biological Activities and Cellular Interactions of this compound
This compound, a cationic protein found in bovine seminal plasma, exhibits a range of biological activities beyond its well-documented antimicrobial and reproductive functions. These activities include the lysis of various cell types, interference with critical cellular signaling pathways, and the inhibition of viral enzymes and fundamental molecular processes like transcription and translation.
This compound has been demonstrated to possess lytic activity against both microbial and a specific subset of mammalian cells. A key finding is that its lytic effect on mammalian cells is selective for those that are actively dividing. nih.govresearchgate.net In vitro studies have shown that this compound can lyse various cultured cell lines, including CHO, Vero, HeLa, and L929. nih.govresearchgate.netresearchgate.net Furthermore, it is effective against regenerating rat liver parenchymal cells and certain rat ascitic tumor cells, such as the Zajdela ascitic hepatoma and the AK-5 tumor. nih.govresearchgate.net
Conversely, this compound does not lyse resting, non-dividing cells. nih.govresearchgate.net This includes cells like adult liver parenchymal cells, erythrocytes, and resting lymphocytes. nih.govresearchgate.net Despite not lysing them, this compound does bind to the surface of these resting cells. nih.govresearchgate.net This selective lytic action against proliferating cells suggests that this compound can differentiate between cells in a division cycle and those in a quiescent state. nih.govresearchgate.net Notably, the cell-lytic activity of this compound can be inhibited by the presence of Ca2+. nih.govresearchgate.net
Table 1: Lytic Activity of this compound on Various Mammalian Cell Types
| Cell Type | State | Lytic Effect | Citation |
| CHO | Dividing | Lysis | nih.gov |
| Vero | Dividing | Lysis | nih.gov |
| HeLa | Dividing | Lysis | nih.gov |
| L929 | Dividing | Lysis | nih.gov |
| Regenerating Rat Liver Parenchymal Cells | Dividing | Lysis | nih.gov |
| Zajdela Ascitic Hepatoma | Dividing | Lysis | nih.gov |
| AK-5 Ascitic Tumor | Dividing | Lysis | nih.gov |
| Adult Liver Parenchymal Cells | Resting | No Lysis | nih.gov |
| Erythrocytes | Resting | No Lysis | nih.gov |
| Resting Lymphocytes | Resting | No Lysis | nih.gov |
This compound acts as a potent and highly specific antagonist of calmodulin, a crucial calcium-binding protein that mediates numerous cellular processes. nih.govportlandpress.comresearchgate.net The antagonism is a result of a direct, high-affinity interaction between the strongly basic this compound and the acidic calmodulin, a bond primarily driven by electrostatic forces. nih.govportlandpress.com This interaction is dependent on the presence of calcium ions (Ca2+) and results in the formation of a stable 1:1 complex.
By binding to calmodulin, this compound effectively prevents it from activating its target enzymes. This has been demonstrated by the inhibition of the calmodulin-stimulated activities of Ca2+-transporting ATPase and phosphodiesterase. nih.govportlandpress.com Research has shown that this compound at a concentration of approximately 0.1 microM achieves half-maximal inhibition of these calmodulin-dependent enzyme activities. nih.govportlandpress.com It is important to note that this compound does not significantly affect the basal activity of these enzymes in the absence of calmodulin. nih.govportlandpress.com This specific inhibition of calmodulin-activated pathways underscores its role in modulating cellular activities that are regulated by calcium signaling.
Table 2: Effect of this compound on Calmodulin-Dependent Enzymes
| Enzyme | Activity Measured | Effect of this compound | Half-Maximal Inhibition (IC50) | Citation |
| Ca2+-transporting ATPase | Calmodulin-stimulated activity | Inhibition | ~0.1 µM | nih.govportlandpress.com |
| Phosphodiesterase | Calmodulin-stimulated activity | Inhibition | ~0.1 µM | nih.govportlandpress.com |
This compound is a powerful inhibitor of reverse transcriptases, the enzymes essential for the life cycle of retroviruses. nih.govcore.ac.ukportlandpress.comnih.gov This inhibitory action has been observed against the purified reverse transcriptase from Avian Myeloblastosis Virus (AMV) as well as enzymes from crude viral lysates of other retroviruses, including Rauscher leukaemia virus and feline leukaemia virus. nih.govcore.ac.uk The mechanism of inhibition involves a strong binding interaction between this compound and the reverse transcriptase enzyme. nih.govcore.ac.uknih.gov
The inhibition is comprehensive, affecting the RNA-directed, hybrid-directed, and DNA-directed DNA polymerizing activities of the viral enzyme. nih.govnih.govresearchgate.net This broad inhibition highlights its potential to disrupt retroviral replication. The action of this compound is also specific, as it does not significantly inhibit DNA synthesis by other types of DNA polymerases, such as Escherichia coli DNA polymerase I or mammalian alpha-DNA polymerase. nih.govcore.ac.ukportlandpress.comnih.gov This specificity suggests a targeted interaction with the structure or conformation unique to reverse transcriptases. The presence of this compound in seminal fluid could, therefore, offer a protective barrier against retroviral transmission in the reproductive tract. nih.govcore.ac.ukportlandpress.com
Table 3: Inhibition of Retroviral Reverse Transcriptases by this compound
| Virus Source | Enzyme Form | Inhibition by this compound | Citation |
| Avian Myeloblastosis Virus (AMV) | Purified | Potent Inhibition | nih.govcore.ac.uk |
| Rauscher Leukaemia Virus | Crude Lysate | Potent Inhibition | core.ac.uk |
| Feline Leukaemia Virus | Crude Lysate | Potent Inhibition | core.ac.uk |
While this compound is known to inhibit transcription in whole cells, its effects in cell-free systems reveal a broader inhibitory profile. nih.gov In a coupled transcription-translation system derived from E. coli, this compound has been shown to inhibit both transcription and the synthesis of proteins (translation). nih.gov This inhibition was observed using phi80dphoAlacZ DNA as the template. nih.gov
A key finding from these cell-free studies is that the inhibition of transcription and translation occurs independently of each other. nih.gov This contrasts with observations in whole cells, where this compound inhibits transcription but not translation. nih.gov The inhibition of transcription in vitro is consistent with its known mechanism of binding strongly to RNA polymerase. core.ac.uk The ability to also inhibit translation in a cell-free environment suggests that this compound can interfere directly with the translational machinery when accessible, a condition not typically met in intact cells where it may be prevented from reaching the ribosomes. researchgate.net These cell-free systems provide a controlled environment to dissect the molecular interactions of this compound, revealing its dual inhibitory potential on the core processes of gene expression. nih.govbiorxiv.org
Molecular Interactions of Seminalplasmin
Protein-Protein Interactions
Seminalplasmin's ability to bind to and modulate the function of several key enzymes is a hallmark of its biochemical profile. These interactions are often characterized by high affinity and specificity.
This compound is recognized as a potent inhibitor of transcription in prokaryotic systems, an effect it achieves by directly interacting with RNA polymerase. portlandpress.comresearchgate.net Research has demonstrated that this compound binds strongly to Escherichia coli RNA polymerase, effectively halting the initiation of RNA synthesis. researchgate.netrtrn.net The mechanism involves this compound binding to the initiation site on the polymerase enzyme. rtrn.net This interaction prevents the formation of the first phosphodiester bond, a critical step in starting transcription. researchgate.net While it blocks the reinitiation of the transcription process, it does not appear to inhibit the elongation of an already-started RNA chain. rtrn.net
Fluorescence spectroscopy studies have explored the competitive nature of this binding. When studied alongside rifampicin (B610482), another well-known inhibitor that binds to the β-subunit of RNA polymerase, it was found that an excess of this compound could reverse the fluorescence quenching of the polymerase caused by rifampicin. researchgate.net This suggests that this compound can displace rifampicin from the enzyme, and it is speculated that both inhibitors may compete for the same or overlapping binding sites within the initiation region of the RNA polymerase. researchgate.net
This compound acts as a powerful and highly specific antagonist of calmodulin, a ubiquitous calcium-binding messenger protein that regulates numerous cellular processes. dss.go.th The antagonism is a direct result of a high-affinity interaction between the two proteins, which is primarily driven by electrostatic forces. dss.go.thresearchgate.net this compound binds to calmodulin in a 1:1 stoichiometric ratio, an interaction that is dependent on the presence of calcium ions (Ca²⁺). researchgate.netnih.gov
In the presence of Ca²⁺, the complex formed between this compound and calmodulin is remarkably stable and resistant to denaturation by urea. researchgate.netportlandpress.com The binding is characterized by a very low dissociation constant (Kd), indicating a strong affinity. Upon binding to calmodulin, this compound undergoes a significant conformational change, with its structure transitioning from a predominantly random coil form to one that incorporates approximately 23% α-helix. researchgate.netnih.gov This interaction also markedly alters the fluorescence properties of the single tryptophan residue within the this compound molecule. researchgate.netnih.gov In the absence of calcium, a much weaker, low-affinity complex is formed which can be disrupted by urea. researchgate.netnih.gov
Table 1: Characteristics of this compound-Calmodulin Interaction
| Parameter | Finding | Reference |
|---|---|---|
| Stoichiometry | 1:1 (this compound:Calmodulin) | researchgate.netportlandpress.com |
| Ca²⁺ Dependence | High-affinity binding is Ca²⁺-dependent | researchgate.net |
| Dissociation Constant (Kd) | 1.6 nM | researchgate.netnih.gov |
| Structural Change | Induces ~23% α-helix formation in this compound | researchgate.netnih.gov |
| Nature of Interaction | Primarily electrostatic | dss.go.th |
This compound is a potent inhibitor of reverse transcriptases, the enzymes used by retroviruses to synthesize DNA from an RNA template. portlandpress.comportlandpress.com This inhibitory action is achieved through direct binding to the reverse transcriptase enzyme. portlandpress.comportlandpress.com The binding of this compound effectively blocks the various catalytic functions of the enzyme.
The scope of this inhibition is broad, affecting multiple activities of the polymerase. portlandpress.com this compound has been shown to inhibit the RNA-directed, DNA-directed, and hybrid-directed DNA polymerizing activities of reverse transcriptase from sources like the avian myeloblastosis virus (AMV) and other retroviruses. portlandpress.comportlandpress.com This broad-spectrum inhibition suggests that this compound could play a role in providing protection against retroviral infections in the reproductive tract. Notably, this inhibitory effect is specific, as this compound does not significantly inhibit other DNA polymerases, such as E. coli DNA polymerase I or mammalian α-DNA polymerase. portlandpress.comportlandpress.com
Table 2: Inhibitory Actions of this compound on Reverse Transcriptase
| Activity Inhibited | Enzyme Source | Reference |
|---|---|---|
| RNA-directed DNA polymerization | Avian Myeloblastosis Virus (AMV), various retroviruses | portlandpress.comportlandpress.com |
| Hybrid-directed DNA polymerization | Avian Myeloblastosis Virus (AMV) | portlandpress.comportlandpress.com |
| DNA-directed DNA polymerization | Avian Myeloblastosis Virus (AMV) | portlandpress.comportlandpress.com |
Bovine seminal plasma also contains a protein known as antithis compound, which, as its name suggests, counteracts the biological effects of this compound. portlandpress.comresearchgate.net Antithis compound is a weakly acidic protein that reverses the inhibitory effects of this compound on the growth of and RNA synthesis in E. coli. portlandpress.comresearchgate.net
However, the mechanism of this antagonism is not based on direct competition or binding. Studies have shown that antithis compound does not bind directly to the this compound molecule. portlandpress.comresearchgate.net Furthermore, in a purified in vitro system, antithis compound does not reverse the inhibition of transcription caused by this compound's interaction with RNA polymerase. portlandpress.comresearchgate.net The proposed mode of action is that antithis compound acts at the cellular level by binding to the surface of the bacterial cell. portlandpress.comresearchgate.net This binding is thought to prevent the entry of this compound into the cell, thereby neutralizing its intracellular antimicrobial activity without directly interacting with the this compound protein itself. portlandpress.comresearchgate.net
Interaction with Reverse Transcriptases
Peptide-Lipid Interactions and Membrane Localization
The biological activities of this compound are also closely linked to its ability to interact with and perturb lipid bilayers, the fundamental structure of cell membranes. These peptide-lipid interactions are crucial for its antimicrobial functions.
This compound's binding affinity varies depending on the composition of the lipid vesicle. It demonstrates a stronger binding preference for vesicles made of dioleoylphosphatidylglycerol (B1249151) (DOPG), which are anionic, compared to zwitterionic vesicles composed of dioleoylphosphatidylcholine (DOPC) or phosphatidylserine (B164497) (PS).
Fluorescence quenching studies have provided insights into the localization of this compound within the membrane. These experiments indicate that the tryptophan residues of the peptide are situated deep within the hydrophobic core of the lipid bilayer, away from the more polar headgroup region at the membrane's surface. This insertion into the hydrophobic core is believed to be a key part of how this compound perturbs the membrane structure, leading to the release of contents from within vesicles and contributing to its cell-lysing capabilities. The specific way in which this compound associates with the lipid components of bacterial versus other cell types may explain the specificity of its biological actions.
Gene Expression and Regulation of Seminalplasmin
Gene Cloning and Expression Studies
The molecular cloning of the seminalplasmin gene was a crucial step in understanding its structure and function. A cDNA library derived from the poly(A)+ RNA of bull seminal vesicle tissue was screened using specific synthetic DNA probes for this compound. nih.gov This process led to the identification and sequencing of a cDNA clone, designated pBSV12, which contained a 577-base pair insert. nih.gov
The derived amino acid sequence from this clone encompassed the known sequence of this compound. nih.gov It also revealed a putative signal sequence at the amino-terminal end, which is characteristic of secreted proteins. nih.gov Interestingly, the sequence also contained an additional lysine (B10760008) residue at the carboxyl terminus. nih.gov The data suggested the existence of at least two potential precursor molecules for this compound, differing in the length of their leader peptide. nih.gov
Further analysis using Northern blotting revealed a specific mRNA for this compound of approximately 700 base pairs. nih.gov This mRNA was abundant in the seminal vesicles of mature bulls but was absent in bovine testis and in the seminal vesicle tissue of bull calves, indicating that the expression of the this compound gene is subject to both developmental and androgen-dependent control. nih.gov Southern blot analysis suggested that a single gene is responsible for encoding this compound. nih.gov
| Parameter | Finding | Reference |
| cDNA Clone | pBSV12 | nih.gov |
| Insert Size | 577 base pairs | nih.gov |
| mRNA Size | ~700 base pairs | nih.gov |
| Precursor | Contains a putative signal sequence | nih.gov |
| Gene Copy Number | Likely a single gene | nih.gov |
Synthetic Gene Construction and Activity Assays
To facilitate detailed structure-function studies and produce larger quantities of the protein, a synthetic gene for this compound (referred to as caltrin in the study) was constructed and expressed in Escherichia coli. oup.comoup.comnih.gov The synthetic gene was designed with several key features, including a recognition site for the plasma protease Factor Xa, which was placed immediately before the N-terminus of the caltrin sequence. oup.comnih.gov
This synthetic gene was expressed in E. coli as a fusion protein with β-galactosidase. oup.comnih.gov Following expression, the fusion protein was purified and then cleaved with Factor Xa to release the synthetic caltrin. oup.comnih.gov The identity of the released protein was confirmed by its size on SDS-PAGE, its reactivity with an antiserum raised against the N-terminal nonapeptide of caltrin, and its N-terminal amino acid sequence. oup.comoup.com
The biological activity of the synthetically produced caltrin was then assessed. In an activity assay, the partially purified synthetic caltrin was shown to inhibit the growth of E. coli, confirming that the synthetically derived protein retained its bactericidal function. oup.comnih.gov This successful synthesis and expression opened avenues for site-directed mutagenesis to explore the structural elements responsible for its various biological activities. oup.com
| Step | Description | Reference |
| Host System | Escherichia coli | oup.comoup.comnih.gov |
| Expression Type | Fusion protein with β-galactosidase | oup.comnih.gov |
| Cleavage Enzyme | Factor Xa | oup.comnih.gov |
| Activity Assay | Inhibition of E. coli growth | oup.comnih.gov |
Tissue-Specific Expression of this compound
Immunological studies have been pivotal in determining the precise location of this compound synthesis. Using antibodies raised against highly purified this compound, the protein has been identified in the tissue extracts of several accessory sex glands in bulls. researchgate.net Specifically, this compound is found in the ampullae and the gland vesicularis (seminal vesicles). oup.com Research confirms that this compound is a secretory protein of the seminal vesicles. mpg.de
The expression pattern is highly specific. Northern blot analysis demonstrated that the mRNA for this compound is present in the seminal vesicles of sexually mature bulls but is not detected in the testis or in the seminal vesicles of immature bull calves. nih.gov This strongly suggests that the gene's expression is confined to specific tissues of the male reproductive tract and is developmentally regulated, likely under the control of androgens. nih.govoup.com While this compound is found in seminal fluid, it is secreted from the accessory sex glands and subsequently binds to the plasma membrane of the sperm head. oup.com
| Tissue | Expression Status | Reference |
| Seminal Vesicles (mature) | Expressed | nih.govoup.commpg.de |
| Ampullae | Expressed | oup.com |
| Prostate | Expressed | oup.com |
| Testis | Not Expressed | nih.gov |
| Seminal Vesicles (immature) | Not Expressed | nih.gov |
Transcriptional Regulation and Regulatory Regions of the Gene
The this compound gene is a compact gene, approximately 2.1 kilobases (kb) in size, and is organized into four exons and three introns. nih.govcore.ac.uk Understanding its transcriptional regulation is key to explaining its tissue-specific and androgen-dependent expression.
Studies have characterized the promoter region of the this compound gene to identify regulatory elements. nih.govcore.ac.uk The transcriptional initiation site was mapped to a position 125 nucleotides upstream of the translational start site. core.ac.uk A putative promoter element, a TATA-box, is located 29 base pairs upstream of the first exon and has been shown to be part of a functional promoter. nih.govcore.ac.uk
A significant finding was the identification of a 280-base pair region in the 5'-flanking sequence that exerts a strong positive effect on the promoter's activity. core.ac.uk Within this critical region, sequence analysis revealed consensus sequences for several important transcriptional control elements. core.ac.uk These findings indicate that the tissue-specific and hormonally regulated expression of this compound is controlled by a complex interplay of transcription factors binding to these specific regulatory sites in the gene's promoter region.
| Regulatory Element | Location/Description | Reference |
| Gene Size | ~2.1 kb (4 exons, 3 introns) | nih.govcore.ac.uk |
| TATA-box | -29/-30 bp upstream of exon 1 | nih.govcore.ac.uk |
| Transcriptional Start Site | 125 nucleotides upstream of translational start | core.ac.uk |
| Positive Regulatory Region | A 280 bp region in the 5'-flanking sequence | core.ac.uk |
| Identified Consensus Sequences | AP1, AP2, PEA3, GATA | core.ac.uk |
Evolutionary Biology of Seminalplasmin
Phylogenetic Relationship to Neuropeptide Y Gene Family
Seminalplasmin is recognized as a member of the neuropeptide Y (NPY) gene family, which also includes peptide YY (PYY) and pancreatic polypeptide (PP). nih.govpnas.org This family of peptides is known for its role in a wide array of physiological processes, from appetite regulation to cardiovascular control. pnas.org Sequence analysis has revealed a significant and extensive homology between this compound and the NPY gene family at both the gene structure and the primary amino acid and nucleotide sequence levels. nih.govpnas.org
The relationship is particularly close with the PYY gene. nih.gov The similar exon/intron organization across the genes for this compound and other NPY family members points to a common ancestral gene. pnas.org All four peptides—NPY, PYY, PP, and this compound—are synthesized as prepropeptides, which include a signal peptide followed by the active peptide and a carboxyl-terminal flanking peptide, further underscoring their shared ancestry. pnas.org
Gene Duplication Events Leading to this compound Formation
Such gene duplication events are a significant force in evolution, providing the raw genetic material for the development of new functions. nih.gov The duplication of the PYY-pancreatic polypeptide (PPY) gene cluster has also been observed in other species, such as the baboon, leading to the creation of novel PYY- and PP-like genes. nih.gov In the case of bovine this compound (also known as bovine PYY2), this duplication has resulted in a protein with a new role in the fertilization process. nih.gov
Divergence of Function from Ancestral Peptides
Despite the high genetic similarity to PYY, this compound has acquired a function that is distinctly different from the neurotransmitter and endocrine roles of its ancestral peptides. nih.govpnas.org While NPY and PYY are primarily involved in regulating physiological processes like appetite and gut motility, this compound plays a crucial role in reproduction. pnas.org It is a major basic protein in bull semen and acts as a regulator of calcium transport in sperm, as well as a positive modulator of the acrosome reaction induced by the zona pellucida. nih.govpnas.org
This functional divergence is the result of a few specific mutations within the this compound gene. nih.govnih.gov These mutations have led to the loss of the amino- and carboxyl-terminal cleavage sites that are characteristic of all other members of the NPY family. nih.gov This alteration in post-translational processing is a key factor in the acquisition of its new function. nih.gov Furthermore, this compound has been shown to inhibit transcription and translation, a function not associated with its NPY family relatives. nih.gov
Conservation and Variability within the Gene Family
The NPY gene family itself exhibits a range of conservation and variability. NPY is one of the most highly conserved peptides known, indicating its involvement in ancient and critical functions. pnas.org For instance, there are only three amino acid differences between human and shark NPY. pnas.org This high level of conservation suggests strong selective pressure to maintain its function over evolutionary time.
Compound Names
Future Directions in Seminalplasmin Research
Elucidation of Undefined Molecular Mechanisms
While seminalplasmin is known to exert its effects through various interactions, the precise molecular pathways are not entirely defined. A primary future goal is to delineate these mechanisms comprehensively.
One of the protein's key functions is its role as a calmodulin antagonist. nih.gov this compound binds to calmodulin in a calcium-dependent manner, forming a high-affinity 1:1 complex. nih.gov This interaction inhibits calmodulin's ability to activate target enzymes. nih.gov Future research should focus on identifying all the calmodulin-dependent pathways that are specifically affected by this compound and the downstream consequences of this inhibition within a physiological context. The interaction is primarily driven by electrostatic forces, but the exact structural dynamics of this inhibition require more detailed investigation. nih.gov
Furthermore, this compound interacts with sperm membranes, leading to an increase in the fluidity of both the plasma and outer acrosomal membranes. nih.gov The molecular basis of this interaction, including the specific lipid and protein components of the sperm membrane that this compound binds to, needs to be precisely mapped. While it is known that the protein can induce cholesterol and phospholipid efflux, the signaling cascades triggered by these membrane alterations are not fully understood. nih.gov Research is needed to clarify how these membrane changes translate into the observed effects on sperm capacitation and the acrosome reaction.
In its antimicrobial capacity, this compound is known to inhibit the growth of a wide range of bacteria and fungi by entering the cells and inhibiting RNA synthesis. researchgate.net However, the exact mechanism of its translocation across the microbial cell membrane and its specific interactions with the transcriptional machinery require further elucidation. It is unclear if specific membrane receptors or transporters are involved or if the entry is due to a general perturbation of the membrane.
Comprehensive Structural-Functional Relationship Studies
A deeper understanding of how the structure of this compound dictates its various functions is crucial. Future research should aim to build a complete picture of its structural-functional relationships.
This compound is a relatively small, basic protein. nih.gov Upon interaction with calmodulin, it undergoes a conformational change, with an increase in its α-helical content. nih.gov High-resolution structural studies, perhaps using techniques like cryo-electron microscopy (cryo-EM), could provide snapshots of the this compound-calmodulin complex in various functional states. This would help to visualize how binding to calmodulin masks or exposes different functional domains of this compound, thereby modulating its activity.
The interaction of this compound with lipid bilayers has been investigated, but a more detailed analysis of how it interacts with specific lipids, such as phospholipids (B1166683) and cholesterol, is warranted. nih.govresearchgate.net Studies could explore how the lipid composition of both sperm and microbial membranes influences the binding and functional outcome of the interaction with this compound.
| Functional Domain/Region | Proposed Activity | Key Research Questions for the Future |
| Calmodulin-Binding Domain | Antagonism of calmodulin-activated enzymes. nih.govnih.gov | What are the precise structural changes upon binding? Which downstream pathways are most affected? |
| Membrane-Interaction Region | Increases membrane fluidity; binds phospholipids. nih.govnih.gov | Which specific lipids/proteins are the primary binding partners? How does this lead to capacitation or antimicrobial effects? |
| Antimicrobial Active Site | Inhibition of microbial RNA polymerases. researchgate.net | What is the exact mechanism of entry into microbial cells? Which subunits of RNA polymerase does it interact with? |
Broader Comparative Species Analysis of this compound Analogues
This compound belongs to a larger family of seminal plasma proteins, often referred to as Binder of Sperm (BSP) proteins, which are found across various mammalian species. nih.gov These proteins, while sharing structural similarities like the presence of fibronectin type 2 (Fn2) domains, can exhibit species-specific functions. nih.govnih.gov A broader comparative analysis of this compound and its analogues is a promising avenue for future research.
Proteomic studies have begun to compare the seminal plasma proteins of different species, such as horses and donkeys, revealing significant variations in protein composition that may underlie differences in reproductive characteristics. nih.gov Expanding such analyses to include a wider range of species, particularly other ruminants, would be highly informative. researchgate.net This could help to identify conserved functional motifs and species-specific adaptations.
Investigating this compound analogues in species where they have different or more pronounced effects could provide valuable insights into the core functions of this protein family. For example, while seminal plasma appears protective for ram spermatozoa during processing, it can be detrimental to bull spermatozoa, a difference that may be linked to the specific actions of these proteins. researchgate.net Understanding the molecular basis for these divergent effects is a key future goal.
Furthermore, some insects, like the silkworm Bombyx mori, possess seminal fluid proteins that are crucial for male fertility and sperm motility. mdpi.com While evolutionarily distant, studying the functional parallels between these insect proteins and mammalian this compound could reveal fundamental principles of reproductive biology.
| Species | Known Analogues/Related Proteins | Key Functions & Characteristics | Future Research Focus |
| Bovine (Bull) | This compound, PDC-109 (BSP1) | Antimicrobial, calmodulin antagonist, affects sperm capacitation. nih.govnih.gov | Delineate the interplay between its multiple functions. |
| Porcine (Boar) | Spermadhesins (e.g., AQN, AWN) | Sperm-zona pellucida binding, capacitation modulation. nih.gov | Compare the structural basis for functional differences with this compound. |
| Equine (Stallion) | Spermadhesins | Involved in sperm capacitation and interaction with the female tract. nih.govnih.gov | Investigate why seminal plasma is beneficial in this species compared to bulls. |
| Ovine (Ram) | BSP-family proteins | Seminal plasma is protective during sperm processing. researchgate.net | Identify the specific protein variants responsible for the protective effects. |
| Human | Semenogelin-derived peptides, β-microseminoprotein | Major antimicrobial activity in human semen. lu.se | Explore functional convergence despite different protein families being involved. |
Advanced Methodological Development for this compound Research
Advancements in analytical techniques will be pivotal in driving future this compound research. mdpi.com The application of cutting-edge methodologies can help overcome current limitations and provide deeper insights into the protein's function.
High-resolution structural biology techniques are essential. While X-ray crystallography and NMR have provided initial structural data, cryo-electron microscopy (cryo-EM) could be particularly useful for visualizing larger, dynamic complexes of this compound with its binding partners, such as calmodulin or membrane fragments. mdpi.com
Advanced proteomic and metabolomic approaches, like liquid chromatography-mass spectrometry (LC-MS), can be used to identify the full spectrum of this compound's interaction partners within seminal plasma and the female reproductive tract. nih.govmdpi.com This could uncover previously unknown functions and regulatory networks.
Super-resolution microscopy and other advanced imaging techniques could allow for the real-time visualization of this compound's interaction with live sperm and microbial cells. utoronto.ca This would provide unprecedented spatial and temporal information about its mechanism of action, moving beyond the static pictures offered by structural biology.
Furthermore, developing more sophisticated in vitro and ex vivo model systems that better mimic the physiological environment of the female reproductive tract will be crucial for studying the role of this compound in the context of fertilization. This includes modeling the interactions with oviductal secretions and epithelial cells. animal-reproduction.org
Finally, the use of gene-editing technologies like CRISPR/Cas9, which has been applied to study seminal fluid proteins in insects, could potentially be adapted to cell-line models or even animal models to study the effects of this compound knockout or modification in a controlled manner. mdpi.com
| Methodology | Application in Future this compound Research | Potential Insights |
| Cryo-Electron Microscopy (Cryo-EM) | Determine high-resolution structures of this compound in complex with binding partners (e.g., calmodulin, membrane receptors). mdpi.com | Detailed understanding of conformational changes and interaction interfaces. |
| Advanced Mass Spectrometry (e.g., 4D-DIA) | Comprehensive proteomic analysis of interaction partners in seminal plasma and the female reproductive tract. nih.gov | Identification of novel binding partners and signaling pathways. |
| Super-Resolution Microscopy | Live-cell imaging of this compound interacting with sperm and microbial membranes. utoronto.ca | Real-time visualization of binding, membrane translocation, and cellular response. |
| Raman Spectroscopy | Non-invasive chemical analysis of this compound's effect on the molecular composition of cells. mdpi.com | Label-free detection of changes in lipids, proteins, and nucleic acids induced by the protein. |
| Microfluidic Devices | Recreate the microenvironment of the female reproductive tract to study sperm selection and capacitation. utoronto.ca | More physiologically relevant assessment of this compound's role in fertilization. |
Q & A
Q. What methodological challenges arise during the isolation and purification of seminalplasmin from seminal fluid?
this compound’s isolation requires precise techniques to separate it from other seminal proteins, such as liquid chromatography (size exclusion or ion exchange) or affinity tagging. Contaminants like proteases or lipids may interfere with purity, necessitating validation via SDS-PAGE and mass spectrometry . Researchers must optimize buffer conditions (pH, ionic strength) to preserve bioactivity during purification .
Q. How is the structural characterization of this compound typically conducted, and what analytical techniques are prioritized?
Structural studies combine spectroscopic methods (e.g., circular dichroism for secondary structure) and X-ray crystallography/NMR for 3D resolution. Amino acid sequencing via Edman degradation or tandem mass spectrometry is critical for identifying post-translational modifications. Purity thresholds (>95%) and solvent compatibility must be validated to avoid artifacts in structural data .
Q. What standard assays are used to evaluate this compound’s antimicrobial activity, and how are experimental controls designed?
Common assays include:
- Zone of inhibition tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
- MIC/MBC determination using broth microdilution, with positive controls (e.g., penicillin) and solvent controls.
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Statistical validation (e.g., ANOVA for dose-response curves) and adherence to CLSI guidelines ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
Discrepancies may arise from variations in protein isoforms, assay conditions (e.g., temperature, bacterial strain), or solvent effects. A systematic approach includes:
Q. What strategies are effective in designing studies to investigate this compound’s mechanism of action at the molecular level?
Advanced methodologies include:
- Surface plasmon resonance (SPR) or ITC to measure binding kinetics with bacterial membranes.
- Cryo-EM for visualizing membrane disruption.
- Gene knockout models (e.g., CRISPR in bacterial strains) to identify target pathways. Researchers must predefine significance thresholds (e.g., p < 0.01) and validate findings with orthogonal techniques .
Q. How should researchers address conflicting hypotheses about this compound’s role in immune modulation versus direct antimicrobial effects?
Contradictory hypotheses require dual-pathway experimental designs :
- In vitro immune cell assays (e.g., cytokine profiling of macrophages exposed to this compound).
- In vivo models comparing wild-type and immunodeficient organisms. Statistical frameworks like Bayesian analysis can quantify the relative contribution of each mechanism .
Methodological Frameworks
Q. What steps ensure reproducibility in this compound research when scaling up from in vitro to in vivo models?
Key considerations:
- Dosage equivalence : Calculate body surface area scaling for animal models.
- Pharmacokinetic profiling : Track clearance rates via HPLC or radiolabeling.
- Negative controls : Include vehicle-only and scrambled peptide groups. Transparent reporting of attrition rates and ethical approvals is critical .
Q. How can computational tools enhance the study of this compound’s structure-function relationships?
Computational approaches include:
- Molecular dynamics simulations to predict membrane interaction hotspots.
- Docking studies with bacterial lipid bilayers (e.g., using AutoDock Vina).
- Machine learning to correlate sequence variations with bioactivity. Validation requires experimental cross-checks (e.g., mutagenesis followed by MIC assays) .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
